molecular formula C25H31N3O5S2 B2493213 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1322276-17-4

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2493213
CAS RN: 1322276-17-4
M. Wt: 517.66
InChI Key: WWDUTCGONHIMMK-QPLCGJKRSA-N
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Description

Synthesis Analysis

Synthesizing complex molecules such as "(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide" often involves multi-step reactions that require precise conditions to ensure the desired product is obtained. For example, the synthesis of related molecules has been described through various methods, including the alkylation of precursors with specific reagents under controlled conditions to achieve high purity and specific activities (Brown-Proctor et al., 1999).

Molecular Structure Analysis

The molecular structure of this compound is analyzed through techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry, providing insights into its atomic arrangement and electronic configuration. Studies on similar compounds have revealed the importance of specific functional groups and their arrangements in determining the molecule's overall properties and reactivity (Sharma et al., 2016).

Chemical Reactions and Properties

This compound's chemical reactivity and interactions with other molecules are central to understanding its potential applications. Research into related molecules has shown various reactions, including Knoevenagel condensation, and their outcomes, significantly impacting the compound's functionality and potential uses (Khamidullina et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for practical applications. These properties are often determined experimentally and can vary significantly with slight changes in molecular structure. The solubility in different solvents and stability under various conditions are particularly relevant for pharmaceutical applications (Aoki et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with specific reagents, and ability to undergo particular types of chemical reactions, define the compound's utility in various applications. Studies have detailed the synthesis and characterization of molecules with similar structures, shedding light on their reactive sites and potential for modification (Tornus et al., 1996).

Scientific Research Applications

  • Antimicrobial Applications : Sahin et al. (2012) synthesized derivatives of 1,2,4-triazole containing morpholine moiety, including compounds similar to the one , and found them to possess good or moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

  • Antitumor Activity : Al-Obaid et al. (2009) investigated new 2-thieno-4(3H)-quinazolinone derivatives for antitumor agents. They identified several compounds with promising antitumor activity, suggesting potential applications for the compound (Al-Obaid, Abdel-hamide, El-kashef, Abdel-Aziz, El-Azab, Al-Khamees, & El-Subbagh, 2009).

  • Antimicrobial Evaluation : Chawla (2016) reported the synthesis of thiazole derivatives, including structures similar to the compound , which showed significant antimicrobial activity (Chawla, 2016).

  • Anticancer Agents : Shao et al. (2014) synthesized benzamides similar to the compound and evaluated their antiproliferative activities, identifying potent anticancer agents (Shao, Wang, Chen, Wang, Li, Li, Li, Yang, Mei, & Zhang, 2014).

  • Photodynamic Therapy for Cancer : Pişkin et al. (2020) synthesized new zinc phthalocyanines with high singlet oxygen quantum yield, including compounds structurally similar to the one , indicating potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future research could focus on optimizing its structure for better activity or fewer side effects .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c1-16-12-17(2)23-22(13-16)28(10-11-32-5)25(34-23)26-24(29)20-6-8-21(9-7-20)35(30,31)27-14-18(3)33-19(4)15-27/h6-9,12-13,18-19H,10-11,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDUTCGONHIMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=CC(=C4S3)C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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